REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11]CC)=O)[CH:5]=[CH:6][CH:7]=1.[C:14]([C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1)#[N:15].CC([O-])(C)C.[K+].[CH3:28][N:29]=[C:30]=[S:31].I[CH3:33]>CC(O)(C)C.CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[C:9](=[O:11])[N:29]([CH3:28])[C:30]([S:31][CH3:33])=[N:15][C:14]=2[C:16]2[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)CC(=O)OCC
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=NC=C1
|
Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
3.08 g
|
Type
|
reactant
|
Smiles
|
CN=C=S
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
IC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The mixture was stirred at room temperature under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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stirred for 1 h at rt
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred for another one hour at rt
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled down to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h at 0° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
To quench
|
Type
|
CUSTOM
|
Details
|
the reaction, 100 mL H2O
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Type
|
ADDITION
|
Details
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was added
|
Type
|
CUSTOM
|
Details
|
Yellow solid was precipitated
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
washed with H2O
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C=1C(N(C(=NC1C1=CC=NC=C1)SC)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |